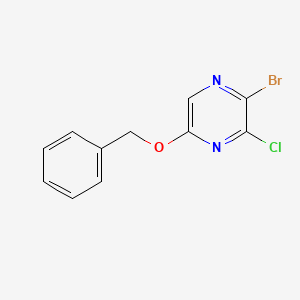

5-(Benzyloxy)-2-bromo-3-chloropyrazine

Description

Significance of Pyrazine (B50134) Heterocycles in Contemporary Organic Synthesis

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern organic chemistry. nih.gov As a class of N-heterocycles, pyrazine derivatives are significant due to their wide-ranging pharmacological applications and their presence in numerous natural products. tandfonline.comresearchgate.netresearchgate.net The pyrazine framework is a key structural motif in many biologically active compounds, including vitamins such as riboflavin (B1680620) (vitamin B2) and folic acid. britannica.comlifechemicals.com

The utility of the pyrazine ring extends to its role as a fundamental component in the synthesis of complex molecules. researchgate.net Its distinct chemical reactivity has been central to advancements in total synthesis, synthetic methodologies, and drug discovery. nih.gov Pyrazine-containing compounds have demonstrated a broad spectrum of biological activities, leading to their use in clinically approved drugs. nih.govlifechemicals.com For instance, Bortezomib is a pyrazine-containing therapeutic agent used in the treatment of multiple myeloma. nih.gov Furthermore, the pyrazine nucleus serves as a versatile scaffold for various chemical transformations, including important carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki and Buchwald-Hartwig coupling reactions. tandfonline.comresearchgate.net This versatility makes pyrazine heterocycles indispensable tools for medicinal chemists and synthetic organic chemists in the creation of novel molecules with potential therapeutic value. nih.gov

Overview of Halogenated Pyrazines as Versatile Synthetic Building Blocks

The introduction of halogen atoms onto the pyrazine ring dramatically enhances its synthetic utility, transforming the otherwise relatively inert aromatic system into a versatile platform for molecular elaboration. Halogenated pyrazines are key intermediates in organic synthesis, primarily due to the ability of halogens to serve as leaving groups in cross-coupling reactions. This reactivity allows for the regioselective introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, onto the pyrazine core.

The differential reactivity of various halogens (I > Br > Cl) can be exploited for sequential, site-selective functionalization. For example, a dihalogenated pyrazine, such as one containing both a bromine and a chlorine atom, can undergo selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent transformation. This orthogonal reactivity is a powerful strategy in the synthesis of complex, highly substituted pyrazine derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of halogenated pyrazines. uzh.ch For instance, 2,5-dibromopyrazine (B1339098) has been used in double Suzuki–Miyaura coupling reactions to synthesize pyrazine bisindole alkaloids. mdpi.com Similarly, nickel-catalyzed Kumada–Corriu cross-coupling reactions have been successfully applied to chloropyrazine substrates. mdpi.com The strategic installation of halogens, sometimes facilitated by activating groups like N-oxides, provides a reliable method for constructing intricate molecular architectures. nih.gov These halogenated pyrazines are therefore considered powerful building blocks, enabling the modular and efficient synthesis of new materials and potential drug candidates. nih.govresearchgate.net

Contextualization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine within Advanced Heterocyclic Research

Within the diverse family of halogenated pyrazines, this compound emerges as a highly functionalized and strategically important building block for advanced heterocyclic research. Its structure incorporates several key features that make it particularly valuable for the synthesis of complex target molecules.

The presence of two different halogen atoms, bromine and chlorine, at the 2- and 3-positions respectively, allows for programmed, stepwise derivatization through selective cross-coupling reactions. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling sequential functionalization. uzh.ch This feature allows chemists to introduce one substituent at the 2-position, followed by the introduction of a different group at the 3-position.

Furthermore, the benzyloxy group at the 5-position serves a dual purpose. It acts as a protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step to reveal a reactive hydroxyl group for further modification. The benzyloxy group also electronically modifies the pyrazine ring, influencing the reactivity of the halogenated positions. This trifunctional nature—a reactive bromo group, a less reactive chloro group, and a protected hydroxyl group—positions this compound as a sophisticated intermediate for constructing complex heterocyclic systems, potentially for applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 2719750-52-2 bldpharm.com |

| Molecular Formula | C₁₁H₈BrClN₂O chemscene.com |

| Molecular Weight | 299.55 g/mol chemscene.com |

| Synonyms | 2-Bromo-3-chloro-5-(phenylmethoxy)pyrazine |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-phenylmethoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c12-10-11(13)15-9(6-14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHRAQCMWLZXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C(=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy 2 Bromo 3 Chloropyrazine

Retrosynthetic Disconnection Analysis of the Chemical Compound

A retrosynthetic analysis of 5-(benzyloxy)-2-bromo-3-chloropyrazine suggests several plausible synthetic pathways. The primary disconnections can be made at the carbon-nitrogen bonds forming the pyrazine (B50134) core and the carbon-halogen and carbon-oxygen bonds of the substituents.

A logical approach involves disconnecting the benzyloxy group via an ether linkage, leading to a hydroxylated pyrazine intermediate (a pyrazinone tautomer). Further disconnection of the C-Br and C-Cl bonds would point towards a pyrazine core that undergoes subsequent halogenation. The pyrazine ring itself can be disconnected across the N1-C2 and N4-C3 bonds, leading back to two fundamental building blocks: a 1,2-diamine and a 1,2-dicarbonyl compound. This approach, involving the initial formation of the heterocyclic core followed by sequential functionalization (hydroxylation, chlorination, bromination, and O-benzylation), represents a common strategy in heterocyclic synthesis.

Alternatively, the synthesis could begin with pre-functionalized precursors. For instance, a substituted 1,2-diamine could react with a specific 1,2-dicarbonyl compound to assemble a pre-functionalized pyrazine ring, potentially simplifying the number of post-assembly steps. The choice of the final synthetic route depends on the availability of starting materials, reaction yields, and the desired regiochemical control.

Established and Emerging Approaches to Pyrazine Ring Formation

The formation of the pyrazine nucleus is a cornerstone of synthesizing derivatives like this compound. Various methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed routes.

The most traditional and widely used method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This reaction typically proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net Common oxidizing agents for this step include copper (II) oxide and manganese oxide. researchgate.net The reaction of diketones with diaminomaleonitrile (B72808) is one example of this approach. researchgate.net

Another variation involves the self-condensation of two molecules of an α-aminocarbonyl compound to yield a 3,6-dihydropyrazine, which is then oxidized under mild conditions. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazines by varying the substituents on the diamine and dicarbonyl precursors.

| Diamine Precursor | Dicarbonyl Precursor | Conditions | Product Type |

|---|---|---|---|

| 1,2-Diaminoethane | Glyoxal | Condensation followed by oxidation (e.g., CuO) | Unsubstituted Pyrazine |

| 1,2-Propanediamine | Diacetyl (2,3-Butanedione) | Condensation, then oxidation | Polymethylated Pyrazine |

| Aminomalonamide | Glyoxal Polymer | Base-catalyzed condensation (e.g., Diethylamine), then acidification | 2-Hydroxy-3-carboxamidopyrazine google.com |

Transition metal-catalyzed reactions are powerful tools in modern organic synthesis. While classical condensation reactions are prevalent for initial ring formation, metal-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed pyrazine cores, particularly those bearing halogens. rsc.orgrsc.org Reactions such as Suzuki, Stille, and Heck couplings allow for the introduction of a wide variety of substituents onto the pyrazine ring. rsc.orgrsc.org

For instance, the double Stille coupling of 2,3-dichloropyrazine (B116531) with stannylated reagents can be used to build complex molecular architectures. rsc.org Similarly, Liebeskind–Srogl coupling provides a pathway for preparing arylpyrazines from thioether derivatives of pyrazines. rsc.org While these are examples of functionalization rather than de novo ring formation, they are critical for accessing complex targets starting from simple, halogenated pyrazine scaffolds. A relatively new method involves direct arylation through C–H activation, which has been applied to pyrazine N-oxides. rsc.org

| Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Reaction Type |

|---|---|---|---|

| Halogenated Pyrazine | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Suzuki Coupling rsc.org |

| Stannylated Pyrazine | Aroyl Chloride | Palladium Catalyst | Stille Coupling rsc.org |

| 2,3-Dichloropyrazine | Stannylated Terpyridine | Palladium Catalyst | Double Stille Coupling rsc.org |

| Pyrazine N-Oxide | Bis-MOM-protected Indole | Palladium Catalyst | Direct Arylation (C-H Activation) rsc.org |

Emerging synthetic routes include acceptorless dehydrogenative coupling (ADC), which offers an atom-economical and environmentally benign alternative for pyrazine synthesis. nih.govnih.gov This methodology often utilizes base-metal catalysts, such as manganese pincer complexes, to facilitate the self-coupling of β-amino alcohols. acs.orgexlibrisgroup.com The reaction proceeds by forming 2,5-disubstituted pyrazines with hydrogen gas and water as the only byproducts. nih.gov

The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with a second molecule of the amino alcohol to form a hemiaminal, which then cyclizes. nih.gov The resulting 2,5-dihydropyrazine undergoes a final metal-catalyzed dehydrogenation step to yield the aromatic pyrazine product. nih.gov

| β-Amino Alcohol Substrate | Catalyst System | Conditions | Yield |

|---|---|---|---|

| 2-Amino-3-phenylpropane-1-ol | Manganese Pincer Complex / KH | Toluene, 150°C, 24h | 95% acs.org |

| 2-Amino-3-methylbutane-1-ol | Manganese Pincer Complex / KH | Toluene, 150°C, 24h | 86% acs.org |

| 2-Amino-4-methylpentane-1-ol | Manganese Pincer Complex / KH | Toluene, 150°C, 24h | 80% acs.org |

| 2-Amino-1-pentanol | Manganese Pincer Complex / KH | Toluene, 150°C, 24h | 95% nih.gov |

Strategies for Regioselective Halogenation of Pyrazine Scaffolds

Achieving the specific 2-bromo-3-chloro substitution pattern on the pyrazine ring requires highly controlled, regioselective halogenation methods. The electron-deficient nature of the pyrazine ring makes it resistant to standard electrophilic aromatic substitution, often necessitating harsh conditions or alternative strategies. nih.gov

Direct halogenation of unsubstituted pyrazines via electrophilic aromatic substitution is challenging and typically requires high temperatures and strong Lewis or Brønsted acids. nih.govchemrxiv.org The regioselectivity of such reactions can be difficult to control, often leading to mixtures of products.

More sophisticated and milder methods have been developed to overcome these limitations. One modern approach involves the halogenation of activated pyrazine derivatives, such as 2-aminopyrazines (a type of 2-aminodiazine). A protocol using LiCl or LiBr as the halogen source in the presence of Selectfluor under mild conditions allows for the regioselective chlorination and bromination of these activated heterocycles. rsc.org The directing effect of the amino group facilitates substitution at specific positions, providing a reliable route to halogenated pyrazines that can serve as versatile intermediates for further functionalization. rsc.org

| Substrate | Reagents | Conditions | Product Type |

|---|---|---|---|

| 2-Aminopyridine/diazine | LiCl, Selectfluor | DMF, mild conditions | Regioselective Chlorination rsc.org |

| 2-Aminopyridine/diazine | LiBr, Selectfluor | DMF, mild conditions | Regioselective Bromination rsc.org |

Nucleophilic Aromatic Substitution (SNAr) for Halogen Introduction

The introduction of halogen atoms onto the pyrazine ring is a critical step in the synthesis of the target compound. Due to the electron-deficient nature of the pyrazine ring, nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing substituents like halogens. nih.govrsc.org This reactivity is enhanced by the presence of the nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. nih.gov

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. nih.gov In the context of pyrazine chemistry, this pathway is particularly effective for replacing existing leaving groups or for the direct halogenation of activated pyrazine precursors. The reactivity of the pyrazine ring towards nucleophilic attack can be further influenced by the presence of other substituents.

While direct halogenation of the pyrazine nucleus via electrophilic aromatic substitution is generally difficult due to its electron-deficient character, functionalization can be achieved through alternative strategies. For instance, pyrazinone or hydroxypyrazine tautomers can be converted to halopyrazines. These precursors can then undergo subsequent nucleophilic substitution reactions to introduce additional halogens or other functional groups. The regioselectivity of these reactions is a key consideration, dictated by the electronic and steric effects of the substituents already present on the ring.

Methodologies for Installing the Benzyloxy Moiety

The benzyloxy group in this compound serves a dual purpose: it can act as a protecting group for a hydroxyl functionality and as a bulky substituent that can influence the regioselectivity of subsequent reactions.

O-Alkylation via Nucleophilic Displacement

The most common method for introducing the benzyloxy group onto a pyrazine ring is through the Williamson ether synthesis. masterorganicchemistry.comorganic-synthesis.combyjus.com This reaction involves the O-alkylation of a hydroxypyrazine (or its tautomeric form, pyrazinone) with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, in the presence of a base. masterorganicchemistry.comorganic-synthesis.com

The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by the deprotonation of the hydroxypyrazine by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. masterorganicchemistry.comyoutube.com

Table 1: Typical Reagents and Conditions for O-Alkylation

| Component | Examples | Role |

| Hydroxypyrazine Precursor | 2-Bromo-3-chloro-5-hydroxypyrazine | Substrate |

| Alkylating Agent | Benzyl bromide, Benzyl chloride | Source of the benzyl group |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Deprotonates the hydroxyl group |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN), Tetrahydrofuran (THF) | Reaction medium |

The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride are often used to ensure complete deprotonation of the hydroxyl group, while solvents like DMF and acetonitrile are suitable for SN2 reactions. organic-synthesis.com

Protecting Group Strategies Involving Benzyl Ethers

In the broader context of organic synthesis, the benzyl group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its relatively straightforward removal by hydrogenolysis. In the synthesis of complex pyrazine derivatives, a hydroxyl group can be protected as a benzyl ether to prevent it from interfering with subsequent chemical transformations.

The installation of the benzyl protecting group follows the O-alkylation methodology described above. Once the desired synthetic steps are completed, the benzyl group can be cleaved to reveal the hydroxyl group for further functionalization. This strategy provides a powerful tool for the regioselective synthesis of polysubstituted pyrazines.

Convergent and Divergent Synthetic Pathways to Multisubstituted Pyrazines

The synthesis of a multisubstituted pyrazine like this compound can be approached through either a convergent or a divergent strategy.

Sequential Functionalization Strategies

A divergent, or sequential, approach is a common strategy for the synthesis of polysubstituted pyrazines. This method involves the stepwise introduction of functional groups onto a pre-existing pyrazine core or a simpler pyrazine derivative. The order of introduction of the substituents is critical and is determined by the directing effects of the groups being added and those already present.

For the synthesis of this compound, a plausible sequential pathway could involve:

Halogenation: Introduction of bromine and chlorine atoms onto a suitable pyrazine precursor, such as a pyrazinone. The regioselectivity of this step is paramount.

Benzylation: Subsequent O-alkylation of the halogenated hydroxypyrazine intermediate with a benzyl halide to install the benzyloxy group.

This stepwise approach allows for the controlled construction of the target molecule, with purification of intermediates at each stage ensuring the purity of the final product.

One-Pot Synthesis Approaches

Convergent, or one-pot, syntheses aim to combine multiple reaction steps into a single operation, thereby improving efficiency by reducing the number of work-up and purification procedures. While specific one-pot syntheses for this compound are not extensively reported in the literature, the principles of one-pot reactions are applicable to the synthesis of substituted pyrazines.

A hypothetical one-pot approach could involve the simultaneous or sequential addition of reagents to a starting pyrazine derivative in a single reaction vessel to introduce the desired substituents. For example, a dihalopyrazinone could potentially be subjected to benzylation and further halogenation in a single pot, provided the reaction conditions are compatible and cross-reactivity can be controlled. Such strategies often require careful optimization of reaction parameters to achieve the desired outcome with good yield and selectivity.

Reactivity and Advanced Chemical Transformations of 5 Benzyloxy 2 Bromo 3 Chloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyrazine (B50134) Core

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto the pyrazine ring. In the case of 5-(benzyloxy)-2-bromo-3-chloropyrazine, the presence of two different halogen atoms and an activating benzyloxy group imparts distinct reactivity patterns that can be exploited for selective chemical transformations.

Relative Reactivity and Regioselectivity of Halogen Atoms

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The positions of the halogen atoms relative to the ring nitrogens and the benzyloxy group are critical in determining their relative reactivity towards nucleophiles. Generally, positions ortho and para to the ring nitrogens are more activated towards SNAr.

In this compound, both the bromine at C2 and the chlorine at C3 are positioned ortho to a ring nitrogen, thus activating them for nucleophilic displacement. However, the electronic effects of the adjacent benzyloxy group at C5 also play a significant role. The relative reactivity of halogens in SNAr reactions is influenced by both the carbon-halogen bond strength and the ability of the ring to stabilize the intermediate Meisenheimer complex. Typically, the reactivity follows the order F > Cl > Br > I, which is inverse to the carbon-halogen bond strength. This is because the rate-determining step is usually the attack of the nucleophile to form the stabilized intermediate, not the cleavage of the carbon-halogen bond.

Studies on related dihalopyrazines have shown that the regioselectivity of nucleophilic attack is highly dependent on the electronic nature of other substituents on the ring. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position favors substitution at the 3-position. researchgate.net

Influence of the Benzyloxy Substituent on SNAr Pathways

The benzyloxy group at the C5 position is an electron-donating group through resonance, which can influence the regioselectivity of SNAr reactions. This electron-donating nature can preferentially activate or deactivate certain positions on the pyrazine ring towards nucleophilic attack. The donation of electron density into the pyrazine ring can modulate the electrophilicity of the carbon atoms attached to the halogens.

The precise influence of the benzyloxy group on the SNAr pathways of this compound would depend on the interplay between its electron-donating effect and the inherent electron-deficiency of the pyrazine ring, along with the specific reaction conditions and the nature of the attacking nucleophile.

Sequential and Selective Halogen Displacement Reactions

The differential reactivity of the bromine and chlorine atoms in this compound allows for sequential and selective displacement reactions. savemyexams.comyoutube.comyoutube.com By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is possible to replace one halogen while leaving the other intact. This stepwise functionalization is a powerful tool for the synthesis of complex, polysubstituted pyrazine derivatives.

For example, a milder nucleophile or lower reaction temperatures might favor the displacement of the more reactive halogen, while more forcing conditions could lead to the displacement of both. This selectivity is crucial for building molecular complexity in a controlled manner. The ability to perform selective displacements opens up avenues for creating a diverse library of compounds from a single starting material. savemyexams.comyoutube.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions provide a versatile platform for introducing a variety of substituents onto the pyrazine core.

Suzuki–Miyaura Coupling for C–C Bond Formation

The Suzuki–Miyaura coupling reaction, which employs a palladium catalyst to couple an organohalide with an organoboron compound, is a widely used method for forming C–C bonds. nih.govtcichemicals.comrsc.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govtcichemicals.com

In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling at the C2 position while retaining the chlorine atom at C3 for subsequent transformations.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-(Benzyloxy)-3-chloro-2-phenylpyrazine |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-(Benzyloxy)-3-chloro-2-(4-methoxyphenyl)pyrazine |

| 3 | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 5-(Benzyloxy)-3-chloro-2-methylpyrazine |

This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions.

The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity. For instance, the use of bulky phosphine ligands can often enhance the reactivity and selectivity of the coupling process.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. uni-muenchen.de This method is particularly useful for C-C bond formation and is known for its high reactivity and functional group tolerance. uni-muenchen.de

Similar to the Suzuki-Miyaura coupling, the Negishi reaction can be applied to this compound to selectively introduce substituents. The higher reactivity of organozinc reagents compared to organoboron compounds can sometimes be advantageous, especially for coupling with less reactive halides or for reactions that are sluggish under Suzuki-Miyaura conditions.

The general principle of higher reactivity for the C-Br bond over the C-Cl bond also holds true for Negishi coupling, allowing for regioselective functionalization at the C2 position.

Table 2: Potential Negishi Cross-Coupling Reactions

| Entry | Organozinc Reagent | Catalyst | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-(Benzyloxy)-3-chloro-2-phenylpyrazine |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | DMA | 5-(Benzyloxy)-3-chloro-2-ethylpyrazine |

| 3 | Benzylzinc chloride | NiCl₂(dppe) | NMP | 2-Benzyl-5-(benzyloxy)-3-chloropyrazine |

This table represents potential applications of the Negishi reaction to the target compound.

The selection of the appropriate catalyst, often a palladium or nickel complex with phosphine ligands, is crucial for the success of the Negishi coupling. The reaction conditions can be tailored to favor the desired coupling product and minimize side reactions.

Buchwald–Hartwig Amination and Related C–N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond typically allows for selective amination at the 2-position. This chemoselectivity is a common feature in palladium-catalyzed reactions involving substrates with multiple halide substituents of differing reactivity.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. nih.gov Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have expanded the scope of this reaction to include a wide variety of amines and aryl halides, including those with challenging steric and electronic properties. wikipedia.org

Table 1: Typical Catalysts and Ligands for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Typical Base |

| Pd(OAc)₂ | XPhos | NaOtBu |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ |

Data compiled from general principles of Buchwald-Hartwig amination. nih.gov

Sonogashira and Stille Coupling Reactions

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. scirp.org For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond, yielding a 2-alkynyl-5-(benzyloxy)-3-chloropyrazine derivative.

The reaction mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl halide to the palladium(0) catalyst. Reductive elimination from the resulting palladium complex affords the final product and regenerates the active palladium catalyst. scirp.org

Table 2: Representative Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF |

| Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene |

Data compiled from general principles of Sonogashira coupling. scirp.org

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.org Similar to other palladium-catalyzed reactions, the Stille coupling with this compound would be anticipated to proceed at the C-Br position.

The catalytic cycle of the Stille reaction involves the oxidative addition of the halide to a palladium(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.org

Table 3: Common Reagents for Stille Coupling

| Palladium Catalyst | Organostannane Reagent |

| Pd(PPh₃)₄ | R-Sn(n-Bu)₃ |

| PdCl₂(PPh₃)₂ | R-SnMe₃ |

Data compiled from general principles of Stille coupling. organic-chemistry.org

Heck-type Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govrsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. When applied to this compound, the Heck reaction would be expected to occur at the C-Br bond, leading to the formation of a 2-alkenyl-5-(benzyloxy)-3-chloropyrazine.

The mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base. nih.gov

Table 4: Key Components of the Heck Reaction

| Palladium Catalyst | Alkene Partner | Base |

| Pd(OAc)₂ | Styrene | Et₃N |

| Pd(PPh₃)₄ | Acrylates | K₂CO₃ |

Data compiled from general principles of the Heck reaction. nih.gov

Electrophilic and Radical Functionalizations

C–H Functionalization Strategies (e.g., Minisci-type reactions)

The Minisci reaction is a radical substitution reaction that allows for the introduction of alkyl groups onto electron-deficient aromatic heterocycles. wikipedia.orgchim.it The pyrazine ring in this compound is electron-deficient, making it a suitable substrate for such transformations. The reaction typically proceeds under acidic conditions to protonate the heterocycle, further enhancing its electrophilicity. wikipedia.org

The reaction mechanism involves the generation of an alkyl radical, which then attacks the protonated pyrazine ring. The resulting radical cation intermediate is then oxidized to the final product. chim.it While specific studies on this compound are limited, Minisci reactions on pyrazine derivatives generally show a preference for substitution at positions not already occupied by strongly deactivating groups. hw.ac.uk The benzyloxy group, being an electron-donating group, would likely direct the incoming radical to the adjacent unsubstituted position.

Bromination and Chlorination on Unsubstituted Positions

Electrophilic aromatic substitution reactions, such as bromination and chlorination, on the pyrazine ring are generally challenging due to the deactivating effect of the two nitrogen atoms. However, the presence of an activating group, such as the benzyloxy group in this compound, can facilitate such reactions.

While specific literature on the direct halogenation of this compound is scarce, electrophilic bromination of other activated heterocyclic systems is well-documented. google.comusda.gov The benzyloxy group would be expected to direct the electrophile to the ortho and para positions. In this case, the only available unsubstituted position is ortho to the benzyloxy group. Reagents such as N-bromosuccinimide (NBS) are commonly used for such brominations. google.com

Chemical Transformations Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality and can be cleaved under various conditions to reveal the corresponding pyrazinol. The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is generally clean and efficient.

However, the presence of bromo and chloro substituents on the pyrazine ring introduces a potential for hydrodehalogenation as a competing reaction during catalytic hydrogenation. Careful optimization of the reaction conditions, such as the choice of catalyst, solvent, and hydrogen pressure, would be necessary to achieve selective debenzylation without affecting the halogen atoms.

Alternative methods for benzyl ether cleavage that are compatible with aryl halides include treatment with strong acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trichloride (BCl₃). Photoreductive methods have also been developed for the removal of benzyl groups from oxygenated N-heterocycles. researchgate.net

Table 5: Common Methods for Benzyl Ether Cleavage

| Reagent | Conditions | Potential Side Reactions |

| H₂, Pd/C | Atmospheric or elevated pressure | Hydrodehalogenation |

| BBr₃ or BCl₃ | Low temperature | Complexation with nitrogen atoms |

| Trifluoroacetic acid (TFA) | Room temperature or heating | Acid-sensitive functional groups may react |

Data compiled from general principles of benzyl ether deprotection.

Selective Deprotection Strategies

The removal of the benzyl protecting group from the pyrazine ring is a key transformation, unmasking a reactive hydroxyl group for further functionalization. The selection of the deprotection method is critical to ensure the integrity of the halogen substituents and the pyrazine ring. The two primary strategies employed are catalytic hydrogenation and acidic cleavage.

Catalytic Hydrogenation: This is a widely used and often mild method for benzyl ether cleavage. The reaction typically involves a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen. organic-chemistry.org Hydrogen can be supplied as a gas in a balloon or generated in situ via transfer hydrogenation from donors like cyclohexene. sigmaaldrich.com This method is favored for its high efficiency and selectivity, as it generally does not affect aryl halides like the bromo and chloro substituents on the pyrazine ring.

Acidic Cleavage: Strong acids can also effect the cleavage of benzyl ethers. masterorganicchemistry.comlibretexts.org Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which turns it into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by nucleophilic attack by the conjugate base of the acid. masterorganicchemistry.com This method is useful when the molecule contains other functional groups that might be sensitive to reduction, such as alkenes or alkynes. organic-chemistry.org However, care must be taken as the harsh acidic conditions could potentially lead to undesired side reactions on sensitive substrates.

Table 1: Comparison of Deprotection Methods for Benzyl Ethers

| Method | Reagent/Catalyst | Conditions | Advantages | Potential Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (gas) | Room temperature, Ethanol | High selectivity, mild conditions, minimal side products. sigmaaldrich.com | Catalyst can be pyrophoric; may reduce other functional groups (e.g., nitro, alkenes). organic-chemistry.org |

| Transfer Hydrogenation | Pd/C, Cyclohexene, Acetic Acid | Elevated temperature (e.g., 85°C) | Avoids handling of hydrogen gas; selective. sigmaaldrich.com | Requires higher temperatures and specific hydrogen donors. |

| Acidic Cleavage (Lewis Acid) | BCl₃·SMe₂ | Dichloromethane | Mild, tolerates a wide range of functional groups. organic-chemistry.org | Reagent is sensitive to moisture. |

| Acidic Cleavage (Brønsted Acid) | HBr or HI | Varies | Effective for many substrates. masterorganicchemistry.comlibretexts.org | Harsh conditions can affect acid-sensitive groups. organic-chemistry.org |

Functionalization of the Benzyl Moiety

Beyond its role as a protecting group, the benzyl moiety of this compound can be a target for synthetic modification. These transformations can introduce new functional groups onto the aromatic ring of the benzyl group or at the benzylic position.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution reactions. The benzyloxy group itself is an ortho-, para-directing and activating group, meaning it directs incoming electrophiles to the positions ortho and para to the oxygen atom. youtube.com This allows for reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation on the benzyl ring, thereby introducing diverse functionalities without altering the core pyrazine structure.

Reactions at the Benzylic Position: The benzylic carbon—the carbon atom connecting the phenyl ring to the ether oxygen—is also a site of potential reactivity. It can undergo radical reactions, such as free radical bromination, or be oxidized to introduce new functional groups. khanacademy.orgacs.org Functionalization at this position can be used to synthesize more complex structures or to attach the entire molecule to other scaffolds.

Table 2: Examples of Potential Benzyl Moiety Functionalizations

| Reaction Type | Reagent | Position of Functionalization | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho/Para on Benzyl Ring | Nitro-substituted benzyl ether |

| Bromination | Br₂, FeBr₃ | Ortho/Para on Benzyl Ring | Bromo-substituted benzyl ether |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho/Para on Benzyl Ring | Acyl-substituted benzyl ether |

| Benzylic Oxidation | KMnO₄ | Benzylic Carbon | Benzoate ester (after cleavage) |

| Benzylic Bromination | NBS, light/heat | Benzylic Carbon | α-Bromo benzyl ether |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, including 1H NMR, 13C NMR, and advanced 2D techniques, a complete picture of the atomic connectivity and spatial arrangement of 5-(Benzyloxy)-2-bromo-3-chloropyrazine can be assembled.

Proton Nuclear Magnetic Resonance (1H NMR)

Proton (1H) NMR spectroscopy provides critical information regarding the electronic environment and connectivity of hydrogen atoms within a molecule. For This compound , the 1H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group and the pyrazine (B50134) ring.

The benzylic protons (CH2) are anticipated to appear as a singlet, with a chemical shift influenced by the adjacent oxygen and phenyl ring. The protons of the phenyl group would typically present as a complex multiplet in the aromatic region of the spectrum. The pyrazine ring itself possesses a single proton, which would appear as a singlet, with its chemical shift dictated by the electronic effects of the neighboring halogen and benzyloxy substituents.

Table 1: Hypothetical 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyrazine-H |

| Data not available | Data not available | Data not available | O-CH2-Ph |

| Data not available | Data not available | Data not available | Phenyl-H |

No experimental 1H NMR data for this specific compound has been reported in publicly accessible scientific literature.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound will give rise to a distinct signal in the 13C NMR spectrum.

The spectrum would be expected to show signals for the carbon atoms of the pyrazine ring, with their chemical shifts significantly influenced by the electronegative bromine, chlorine, and oxygen substituents. The benzylic carbon (CH2) and the carbons of the phenyl ring will also have characteristic chemical shifts.

Table 2: Hypothetical 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C |

| Data not available | O-CH2-Ph |

| Data not available | Phenyl-C |

No experimental 13C NMR data for this specific compound has been reported in publicly accessible scientific literature.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignment of This compound , a suite of two-dimensional (2D) NMR experiments would be invaluable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling correlations, although for this specific molecule with its isolated proton on the pyrazine ring, its primary utility would be in confirming the connectivity within the phenyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the molecule, for instance, linking the benzylic protons to the pyrazine ring via the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the benzylic protons and the pyrazine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of This compound , confirming the presence and number of each element, including the characteristic isotopic patterns of bromine and chlorine.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]+ | Data not available |

No experimental HRMS data for this specific compound has been reported in publicly accessible scientific literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of This compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations from the aromatic phenyl and pyrazine rings, as well as the aliphatic benzylic group.

C=C and C=N stretching vibrations within the aromatic pyrazine and phenyl rings.

C-O stretching vibrations of the benzyloxy ether linkage.

C-Br and C-Cl stretching vibrations , which typically appear in the fingerprint region of the spectrum.

Table 4: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibrational Mode |

|---|---|

| Data not available | Aromatic C-H Stretch |

| Data not available | Aliphatic C-H Stretch |

| Data not available | C=C / C=N Stretch |

| Data not available | C-O Stretch |

| Data not available | C-Cl Stretch |

| Data not available | C-Br Stretch |

No experimental IR data for this specific compound has been reported in publicly accessible scientific literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions, this method provides insights into the energy levels of bonding and non-bonding electrons. For a molecule like this compound, the presence of the pyrazine ring, the benzyloxy group, and halogen substituents creates a conjugated system with π-electrons and non-bonding (n) electrons.

The absorption of UV radiation would be expected to excite these electrons from lower-energy orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy orbitals (LUMO - Lowest Unoccupied Molecular Orbital). The resulting spectrum would likely display characteristic absorption bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure and the solvent used. However, no specific experimental UV-Vis absorption data has been published for this compound to confirm the wavelengths and intensities of these transitions.

Table 1: Expected Electronic Transitions for this compound (Note: This table is based on theoretical principles, as no experimental data is available.)

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | Pi-bonding to pi-antibonding | 200-400 nm |

| n → π | Non-bonding to pi-antibonding | >300 nm |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions such as stacking or hydrogen bonding.

To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it. This would confirm the planarity of the pyrazine ring and reveal the conformation of the benzyloxy group relative to the heterocyclic core. A search of crystallographic databases indicates that no such structural analysis has been performed or reported for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This procedure is essential for verifying the empirical formula of a newly synthesized substance. For this compound (C₁₁H₈BrClN₂O), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (299.55 g/mol ).

In a typical experimental setting, the measured percentages of C, H, and N from an elemental analyzer would be compared against the calculated theoretical values. A close agreement (typically within ±0.4%) is considered a confirmation of the compound's purity and elemental composition. While this is a standard characterization step, no published experimental results from elemental analysis are available for this compound.

Table 2: Theoretical Elemental Composition of this compound (Note: This table represents calculated values, as no experimental data has been reported.)

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 44.09 |

| Hydrogen | H | 1.01 | 2.69 |

| Bromine | Br | 79.90 | 26.67 |

| Chlorine | Cl | 35.45 | 11.83 |

| Nitrogen | N | 14.01 | 9.35 |

| Oxygen | O | 16.00 | 5.34 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a material.

When analyzing this compound, a TGA experiment would involve heating a small sample on a precision balance at a constant rate. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition would indicate the upper limit of the compound's thermal stability. The shape of the curve and its derivative (DTG curve) could also reveal whether the decomposition occurs in a single step or through multiple stages. This information is vital for understanding the material's stability for storage and application purposes. Despite its importance, no TGA data has been published for this compound.

Computational and Theoretical Investigations of 5 Benzyloxy 2 Bromo 3 Chloropyrazine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular properties and reactivity of chemical compounds. These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure and behavior of molecules. For a molecule like 5-(Benzyloxy)-2-bromo-3-chloropyrazine, these calculations can predict its geometry, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Conformational analysis is particularly important for this molecule due to the flexible benzyloxy group. The rotation around the C-O-C bonds can lead to different spatial arrangements, or conformers, each with a distinct energy. By systematically exploring these rotations, the lowest energy (most stable) conformer can be identified. This analysis is crucial as the molecular conformation significantly influences its physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.89 Å |

| C-Cl | 1.74 Å | |

| C-O (ring) | 1.35 Å | |

| O-CH₂ | 1.43 Å | |

| C=N | 1.33 Å | |

| Bond Angle | Cl-C-C | 118.5° |

| Br-C-N | 121.0° | |

| C-O-CH₂ | 117.0° | |

| Dihedral Angle | C-C-O-CH₂ | 90.0° |

Note: These values are illustrative and would be determined by actual DFT calculations.

The electronic structure of a molecule dictates its reactivity and optical properties. Key aspects of the electronic structure that are investigated using DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Molecular orbitals themselves provide a picture of where electrons are likely to be found within the molecule. For this compound, the HOMO would likely be localized on the electron-rich pyrazine (B50134) and benzyloxy groups, while the LUMO might be distributed over the pyrazine ring, influenced by the electron-withdrawing halogen atoms.

Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule, further predicting its reactive behavior.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are illustrative and would be determined by actual DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the benzyloxy group, indicating these as potential sites for interaction with electrophiles. Positive potentials might be observed around the hydrogen atoms and the carbon atoms bonded to the electronegative halogens.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths.

TD-DFT is commonly used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. By calculating the energies required to promote an electron from occupied to unoccupied orbitals, TD-DFT can predict the wavelengths at which the molecule will absorb light. The calculated oscillator strength for each transition provides an indication of the intensity of the corresponding absorption band.

For this compound, the simulated UV-Vis spectrum would reveal the electronic transitions responsible for its light absorption. These transitions would likely involve the promotion of electrons from π orbitals of the aromatic systems to higher energy π* orbitals (π → π* transitions), and potentially from non-bonding orbitals on the nitrogen and oxygen atoms to π* orbitals (n → π* transitions).

Table 3: Hypothetical TD-DFT Calculated Absorption Wavelengths and Oscillator Strengths for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 310 | 0.25 |

| HOMO-1 → LUMO | 285 | 0.18 |

| HOMO → LUMO+1 | 260 | 0.35 |

Note: These values are illustrative and would be determined by actual TD-DFT calculations.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy, often performed using Density Functional Theory (DFT), is a standard method for predicting the infrared (IR) and Raman spectra of molecules. These simulations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For a molecule like this compound, theoretical spectra would be invaluable for characterizing its structure and bonding. A detailed vibrational analysis would involve the calculation of harmonic frequencies and their corresponding intensities. However, at present, no published studies detailing the simulated vibrational spectra and corresponding assignments for this compound could be identified.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Exploration of Potential Energy Surfaces and Transition States

The exploration of a reaction's potential energy surface (PES) is a cornerstone of mechanistic studies. By mapping the energy of a system as a function of its geometry, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located. The transition state represents the energy maximum along the reaction coordinate and is key to understanding the reaction's feasibility and rate. For this compound, computational studies could, for example, investigate the transition states involved in nucleophilic aromatic substitution reactions at the bromine or chlorine positions. Such studies would provide critical information about the activation energies and the geometry of the transition state structures. Regrettably, specific research on the potential energy surfaces and transition states for reactions involving this compound is not available in the public domain.

Prediction of Reaction Pathways and Energetics

Building on the exploration of the PES, computational chemistry allows for the prediction of the most likely reaction pathways by comparing the energetics of different routes. By calculating the relative energies of intermediates and transition states, researchers can determine the thermodynamically and kinetically favored pathways. For this compound, this could involve predicting the regioselectivity of reactions or understanding the influence of the benzyloxy group on the reactivity of the pyrazine ring. Without dedicated computational studies, predictions regarding its specific reaction pathways and energetics remain speculative.

Semi-Empirical Computational Methods (e.g., AM1, PM3)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules. ucsb.eduwikipedia.org These methods utilize parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. ucsb.edu While they are generally less accurate than higher-level methods, they can be useful for initial conformational analysis and for studying trends in large series of molecules. uni-muenchen.de A comparative table of key features of AM1 and PM3 is presented below.

| Feature | AM1 (Austin Model 1) | PM3 (Parametric Method 3) |

| Development | Developed by Michael Dewar's group. | Developed by James Stewart, largely as a reparameterization of AM1. wikipedia.org |

| Parameterization | Parameters derived from a mix of atomic spectroscopic data and molecular data. | Parameters optimized to reproduce a wider range of molecular properties. wikipedia.org |

| Core Repulsion Function | Uses a variable number of Gaussian functions. wikipedia.org | Uses two Gaussian functions for the core repulsion. wikipedia.org |

| Strengths | Generally provides reasonable geometries for a wide range of organic molecules. | Often better at describing hydrogen bonds compared to earlier methods. |

| Weaknesses | Can have difficulties with certain systems, such as hypervalent compounds. | May introduce spurious hydrogen-hydrogen attractions in some cases. |

The application of AM1 or PM3 methods to this compound could provide preliminary insights into its molecular geometry and electronic properties. However, no specific studies utilizing these semi-empirical methods for this compound have been published.

Strategic Role of 5 Benzyloxy 2 Bromo 3 Chloropyrazine As a Chemical Building Block

Precursor in the Synthesis of Diverse Pyrazine (B50134) Derivatives

The pyrazine ring is a key structural motif in many biologically active compounds and functional materials. The title compound acts as a foundational scaffold from which a vast array of substituted pyrazines can be accessed through controlled, stepwise modifications.

Introduction of Multifunctional Groups via Sequential Transformations

The presence of two different halogen atoms (bromine and chlorine) on the pyrazine ring is central to the synthetic utility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine. In transition metal-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity typically follows the order C-I > C-Br > C-Cl. rsc.orgresearchgate.netnih.gov This predictable reactivity hierarchy enables the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov By choosing appropriate reaction conditions, a nucleophile can be selectively introduced at the C-2 position (via displacement of bromide), followed by a different transformation at the C-3 position (via displacement of chloride). This sequential approach allows for the precise and controlled introduction of various functional groups, such as aryl, alkynyl, or amino moieties, onto the pyrazine core. The benzyloxy group at the C-5 position can also be retained or cleaved at a later stage to yield a hydroxyl group, further increasing the molecular diversity of the products.

| Reaction Type | Description | Potential Application |

| Suzuki-Miyaura Coupling | Forms a C-C bond between the pyrazine and an organoboron compound. | Introduction of aryl or heteroaryl groups. |

| Sonogashira Coupling | Forms a C-C bond between the pyrazine and a terminal alkyne. libretexts.orgyoutube.com | Introduction of alkynyl groups, useful for extending conjugation. ntu.edu.twnih.gov |

| Buchwald-Hartwig Amination | Forms a C-N bond between the pyrazine and an amine. | Introduction of primary or secondary amino groups. |

| Stille Coupling | Forms a C-C bond between the pyrazine and an organotin compound. rsc.org | Introduction of a wide variety of carbon-based substituents. |

Scaffold for Annulation and Fused Heterocycle Formation

The dihalogenated nature of this compound makes it an ideal substrate for annulation reactions, where a new ring is fused onto the existing pyrazine scaffold. Such reactions are critical for the synthesis of polycyclic aromatic systems, including those with applications in materials science and medicinal chemistry.

For instance, a bifunctional reagent can be reacted in a stepwise manner with the two halogenated positions to construct a new ring. A common strategy involves a sequential cross-coupling reaction. First, a group is introduced at the C-2 position, which bears a reactive site. This is followed by an intramolecular cyclization reaction involving the chlorine at C-3 to form a fused ring system. This methodology provides access to important heterocyclic cores like pyrido[2,3-b]pyrazines, which are found in compounds with significant biological activity. growingscience.comrsc.orgmdpi.comnih.govnih.gov

Intermediate in the Development of Advanced Materials

The electron-deficient nature of the pyrazine ring makes its derivatives attractive components for advanced materials, particularly in the field of optoelectronics. Donor-acceptor (D-A) type conjugated polymers, which form the basis of many organic electronic devices, often incorporate electron-poor heterocyclic units. mdpi.comacs.orgacs.orgresearchgate.net

Design of Optoelectronic and Electronic Materials

This compound serves as a key building block for such materials. The pyrazine core functions as the electron-acceptor moiety. The bromo and chloro groups act as handles for polymerization reactions, most commonly Stille or Suzuki cross-coupling polymerizations. acs.orgacs.org By reacting this dihalogenated acceptor monomer with a bis-organometallic donor monomer (such as a distannylated or diborylated thiophene, fluorene, or carbazole (B46965) derivative), a D-A alternating copolymer can be synthesized. semanticscholar.org

The resulting conjugated polymers often exhibit low band gaps and are investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). optica.orgchemrxiv.orgresearchgate.netrsc.orgrsc.org The benzyloxy group offers the additional advantage of enhancing the solubility of the monomer and the final polymer in organic solvents, which is crucial for solution-based processing and device fabrication.

Contribution to Modern Organic Synthesis Methodologies

The unique substitution pattern of this compound makes it an excellent model substrate for demonstrating and developing selective synthesis methods.

Demonstration of Regio- and Chemoselective Transformations

The primary contribution of this compound to synthetic methodology is in the demonstration of regio- and chemoselectivity. As discussed, the C-Br bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond. researchgate.net This allows for highly regioselective reactions at the C-2 position. A chemist can perform a Suzuki coupling with an arylboronic acid, for example, which will react almost exclusively at the C-Br bond, leaving the C-Cl bond untouched for a subsequent, different chemical transformation. rsc.orgresearchgate.netresearchgate.net This selective, stepwise functionalization is a cornerstone of modern organic synthesis, enabling the construction of complex molecules without the need for cumbersome protecting group strategies.

The ability to control which position on the aromatic ring reacts, based on the inherent properties of the leaving groups, provides a powerful tool for creating libraries of related compounds for drug discovery or materials science research.

| Halogen at Pyrazine Ring | Relative Reactivity in Pd-Catalyzed Coupling | Typical Reaction |

| Bromine (at C-2) | High | Suzuki, Sonogashira, Stille, Buchwald-Hartwig |

| Chlorine (at C-3) | Low | Can be reacted under more forcing conditions after C-2 is functionalized. |

Expansion of Pyrazine Functionalization Chemistry

The utility of this compound as a chemical building block has notably contributed to the expansion of pyrazine functionalization chemistry. Its design allows for a programmed introduction of various substituents onto the pyrazine core through a series of selective reactions, primarily leveraging the differential reactivity of the bromo and chloro groups.

Detailed research findings on analogous dihalopyrazine systems have established a general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions, which follows the order of I > Br > Cl. rsc.org This principle is fundamental to the strategic functionalization of this compound. The carbon-bromine bond at the 2-position is more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond at the 3-position. This inherent difference in reactivity allows for the selective functionalization of the 2-position while leaving the 3-position intact for subsequent transformations.

Furthermore, the presence of the electron-donating benzyloxy group at the 5-position is anticipated to influence the electronic properties of the pyrazine ring, potentially enhancing the reactivity of the adjacent C-Br bond at the 2-position in cross-coupling reactions. For instance, in a related system, 2,5-dibromo-3-methoxypyrazine, Suzuki coupling has been shown to occur selectively at the C2 position, which is adjacent to the electron-donating methoxy (B1213986) group. rsc.org

This predictable selectivity is instrumental in the synthesis of di- and tri-substituted pyrazines with well-defined substitution patterns. A typical synthetic strategy would involve an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Sonogashara coupling, at the 2-position. Following this initial functionalization, the less reactive chloro group at the 3-position can be targeted for a second transformation, which may require more forcing reaction conditions or a different catalytic system.

The following interactive data table summarizes the expected selective functionalization of this compound based on established principles of dihalopyrazine reactivity.

| Reaction Type | Position of Initial Functionalization | Rationale for Selectivity | Potential Subsequent Reaction |

|---|---|---|---|

| Suzuki Coupling | 2-position (C-Br) | Higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. rsc.org | Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution at the 3-position (C-Cl). |

| Stille Coupling | 2-position (C-Br) | Preferential oxidative addition of palladium to the C-Br bond. | Further cross-coupling or substitution at the 3-position. |

| Sonogashira Coupling | 2-position (C-Br) | Greater reactivity of the aryl bromide for palladium-catalyzed alkynylation. | Cyclization or further functionalization at the 3-position. |

| Nucleophilic Aromatic Substitution | Dependent on nucleophile and reaction conditions | The pyrazine ring is electron-deficient, facilitating nucleophilic attack. The relative leaving group ability (Br vs. Cl) can be influenced by the nature of the nucleophile and reaction conditions. | Further substitution or modification of the introduced functional group. |

This strategic, stepwise approach to functionalization, enabled by the unique substitution pattern of this compound, has significantly broadened the synthetic chemist's toolbox for accessing novel pyrazine-based molecules. The ability to introduce a diverse array of substituents at specific positions on the pyrazine ring is crucial for the development of new therapeutic agents and other functional materials. The sequential nature of these reactions allows for the construction of molecular libraries with systematic variations, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(Benzyloxy)-2-bromo-3-chloropyrazine, and how can intermediates be optimized?

- Methodology :

- Step 1 : Start with a pyrazine core (e.g., 2,5-dichloropyrazine) and introduce substituents sequentially. For benzyloxy groups, use nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (e.g., NaH in DMF at 60–80°C) .

- Step 2 : Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) under controlled temperatures (0–25°C) to avoid over-bromination .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Intermediate stability can be assessed using thermal gravimetric analysis (TGA) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify benzyloxy protons (δ ~4.8–5.2 ppm for OCH2Ph) and aromatic protons. Use DEPT-135 to distinguish CH3/CH2 groups. Coupling patterns in pyrazine rings (e.g., meta-coupling) confirm substitution positions .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M]+ at m/z ~327 for C11H8BrClN2O) and fragmentation patterns (e.g., loss of benzyloxy group, m/z ~217) .

- Cross-Validation : Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level) .

Q. What strategies improve yield in the final purification steps?

- Methodology :

- Crystallization : Use solvent mixtures (e.g., EtOH/H2O) to induce slow crystallization. Monitor crystal growth via microscopy.

- HPLC : Employ reverse-phase C18 columns with isocratic elution (MeCN/H2O, 70:30) to isolate high-purity fractions .

- Yield Tracking : Optimize solvent polarity and temperature gradients during recrystallization. Report yields with error margins (±3%) across triplicate trials .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Electronic Analysis : Use Hammett constants (σ) to predict reactivity. The electron-withdrawing Cl and Br substituents activate the pyrazine ring for SNAr at the 3-position but deactivate it for Suzuki-Miyaura coupling at the 2-position .

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify %Vbur for substituents. High steric hindrance at the 5-benzyloxy group may limit access to Pd catalysts in cross-couplings .

- Experimental Validation : Compare reaction outcomes using Pd(PPh3)4 vs. XPhos ligands. Track regioselectivity via 19F NMR (if fluorinated coupling partners are used) .

Q. What crystallographic techniques resolve structural ambiguities in polymorphs or solvates of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., hexane into CHCl3). Resolve structures to <1.0 Å resolution. Use SHELXL for refinement; analyze packing motifs (e.g., π-π stacking between benzyl groups) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs. Quantify phase purity via Rietveld refinement .

- Thermal Analysis : Pair DSC/TGA to detect solvate loss (e.g., endothermic peaks at 100–150°C) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

- Methodology :

- DFT Calculations : Optimize geometries at M06-2X/def2-TZVP level. Calculate Fukui indices (f−) to identify electrophilic sites. The 2-bromo position typically shows higher f− values (~0.15) than 3-chloro (~0.08), aligning with observed SNAr reactivity .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition states. Use Gaussian-optimized TS structures to compute activation energies (ΔG‡) .

- Validation : Compare predicted vs. experimental kinetic data (e.g., kobs for Br substitution using piperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products